(2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate
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Overview
Description
(2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C16H12ClNO6 It is a derivative of benzoic acid and is characterized by the presence of ethoxy, formyl, chloro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method is the esterification of 4-chloro-2-nitrobenzoic acid with (2-ethoxy-4-formylphenol) in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines (R-NH2), thiols (R-SH)
Major Products Formed
Oxidation: (2-Ethoxy-4-carboxyphenyl) 4-chloro-2-nitrobenzoate
Reduction: (2-Ethoxy-4-formylphenyl) 4-chloro-2-aminobenzoate
Substitution: (2-Ethoxy-4-formylphenyl) 4-amino-2-nitrobenzoate
Scientific Research Applications
(2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. The compound’s ability to undergo various chemical transformations makes it a candidate for designing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The formyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethoxy-4-formylphenyl) 4-chlorobenzoate
- (2-Ethoxy-4-formylphenyl) 2-chloro-4-nitrobenzoate
- (2-Ethoxy-4-formylphenyl) 4-chloro-2-aminobenzoate
Uniqueness
(2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (ethoxy, formyl) groups allows for a wide range of chemical transformations and interactions with biological targets. This makes the compound a versatile tool in scientific research and industrial applications.
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-2-23-15-7-10(9-19)3-6-14(15)24-16(20)12-5-4-11(17)8-13(12)18(21)22/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSBSUVFTXKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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